molecular formula C12H17NO2 B13038272 4-(Benzyloxy)piperidin-3-ol

4-(Benzyloxy)piperidin-3-ol

Cat. No.: B13038272
M. Wt: 207.27 g/mol
InChI Key: IWTZESAJSMDWOC-UHFFFAOYSA-N
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Description

4-(Benzyloxy)piperidin-3-ol is a chiral piperidine building block of significant interest in medicinal chemistry and organic synthesis. Piperidine scaffolds are prevalent in a wide range of bioactive molecules and pharmaceuticals . The presence of both a benzyloxy group and a hydroxy group on the piperidine ring makes this compound a valuable synthon for constructing more complex molecular architectures. Researchers utilize this scaffold in the exploration and development of new therapeutic agents, leveraging its potential for targeted biological activity . The compound serves as a key intermediate in diversity-oriented synthesis, allowing for the creation of libraries of compounds for structure-activity relationship (SAR) studies. As a fine chemical with high synthetic value, it must be handled by trained laboratory personnel. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. The specific physicochemical properties (e.g., melting/boiling point, density, pKa) and spectral data for this compound should be confirmed from analytical reports.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

4-phenylmethoxypiperidin-3-ol

InChI

InChI=1S/C12H17NO2/c14-11-8-13-7-6-12(11)15-9-10-4-2-1-3-5-10/h1-5,11-14H,6-9H2

InChI Key

IWTZESAJSMDWOC-UHFFFAOYSA-N

Canonical SMILES

C1CNCC(C1OCC2=CC=CC=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)piperidin-3-ol can be achieved through several synthetic routes. One common method involves the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . The reaction provides a regioselective mild method for the preparation of six-membered N- and O-heterocycles with an aromatic substituent and an off-cycle double bond .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale hydrogenation processes using efficient catalysts and optimized reaction conditions to ensure high yields and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)piperidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4-(Benzyloxy)piperidin-3-ol exhibits significant biological activity, particularly as a ligand for dopamine receptors. Its potential applications include:

  • Dopamine D4 Receptor Antagonism : The compound has been studied for its role as a D4 dopamine receptor antagonist, which may have implications in treating psychiatric disorders such as schizophrenia and attention deficit hyperactivity disorder (ADHD) . Research indicates that it interacts selectively with neurotransmitter systems, influencing mood and cognition.

Pharmacological Studies

This compound has been utilized in various pharmacological studies focusing on its binding affinity to dopamine receptors. Techniques such as radioligand binding assays are employed to quantify its inhibitory constants (Ki_i), providing insights into its potency and selectivity compared to other compounds .

Neurotransmitter Release Investigations

Research has also explored the effects of this compound on neurotransmitter release, revealing valuable data regarding its potential therapeutic effects .

Comparative Analysis with Related Compounds

The unique structure of this compound distinguishes it from structurally similar compounds. A comparison table is provided below:

Compound NameStructure FeaturesUnique Aspects
1-(Benzyloxy)-2-piperidonePiperidine ring with benzyloxy groupExhibits different receptor selectivity
4-(Methoxy)piperidin-3-olMethoxy instead of benzyloxyPotentially different pharmacokinetics
4-(Chlorobenzoxy)piperidin-3-olChlorobenzoxy substitutionIncreased lipophilicity
4-(Phenoxy)piperidin-3-olPhenoxy substituentVariations in biological activity

These compounds differ primarily in their substituents on the piperidine ring, affecting their biological activity and pharmacological profiles.

Case Studies

Several case studies have highlighted the applications of this compound:

  • Dopamine Receptor Interaction Studies : Investigations have shown that this compound can modulate dopamine receptor activity, potentially leading to new treatments for neuropsychiatric disorders .
  • Topical Formulations : Research into dermatological applications has explored the compound's efficacy in topical formulations, assessing skin penetration and bioavailability .
  • Cosmetic Applications : The compound's properties have also been examined for use in cosmetic formulations, where it may enhance skin hydration and stability .

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)piperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural Analogues of this compound

Compound Name CAS Number Molecular Formula Key Substituents/Modifications Synthesis Yield LCMS/NMR Data Biological Activity Reference
This compound 1822597-41-0 C₁₂H₁₇NO₂ 4-benzyloxy, 3-hydroxy Not reported Not available Intermediate for receptor ligands
VM-A-34b (8u) Not provided C₂₄H₂₈N₂O₂ 4-((3-((4-methylbenzyl)oxy)piperidin-1-yl)methyl)benzonitrile 7% RT=2.361 min, m/z=321.1 [M+H]⁺ Dopamine D4 receptor antagonist
VM-A-33a (8v) Not provided C₂₁H₂₅FNO 3-((4-fluoro-3-methylbenzyl)oxy)-1-(4-methylbenzyl) 8% RT=2.555 min, m/z=328.1 [M+H]⁺ Dopamine D4 receptor antagonist
Benzyl 4-hydroxypiperidine-1-carboxylate 95798-23-5 C₁₄H₁₇NO₃ 1-carboxybenzyl, 4-hydroxy Not reported Similarity score: 0.90 (vs. target) Intermediate in drug synthesis
3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol 1203498-96-7 C₁₅H₁₃NO₂ Propargyl alcohol linked to pyridine-benzyloxy Not reported Molecular weight: 239.27 Research use (no bioactivity data)

Physicochemical Properties

  • Lipophilicity : The benzyloxy group in this compound increases logP compared to hydroxyl-only analogs (e.g., piperidin-3-ol), improving membrane permeability. VM-A-34b and VM-A-33a further enhance lipophilicity via aromatic substituents (e.g., benzonitrile, fluorobenzyl), reflected in their higher molecular weights .
  • Spectroscopic Data :
    • VM-A-34b : ¹H NMR shows coupling constants (e.g., δ 3.70–3.58 ppm for piperidine protons) indicative of restricted rotation due to steric hindrance .
    • VM-A-33a : ¹³C NMR confirms the presence of a fluoro-substituted benzyl group (δ 116.57 ppm for C-F) .

Biological Activity

4-(Benzyloxy)piperidin-3-ol, also known as this compound hydrochloride, is a synthetic compound that has garnered attention for its significant biological activity, particularly in the context of neuropharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a benzyloxy group and a hydroxyl group, with a molecular formula of C15_{15}H19_{19}NO and a molecular weight of approximately 260.74 g/mol. It appears as a white to off-white crystalline solid and is soluble in both water and organic solvents, which facilitates its use in various chemical applications.

Research indicates that this compound acts primarily as an antagonist at the D4 dopamine receptor (D4R). This receptor is involved in the modulation of several neurological processes, including mood regulation and cognitive functions. The compound's binding affinity to D4R has been characterized using radioligand binding assays, revealing its potential as a therapeutic agent for conditions such as schizophrenia and attention deficit hyperactivity disorder (ADHD) .

Binding Affinity Data

The following table summarizes the binding affinities of this compound at various dopamine receptor subtypes:

Receptor TypeBinding Affinity (Ki_i in nM)
D4R167
D2R>1000
D3R>1000

This data illustrates the selectivity of this compound for D4R over other dopamine receptors, highlighting its potential therapeutic application .

Neuropharmacological Effects

Studies have shown that this compound influences neurotransmitter release, which may account for its effects on mood and cognition. Its role as a D4R antagonist suggests that it could mitigate symptoms associated with dopaminergic dysregulation in various psychiatric disorders .

Case Studies

  • Schizophrenia Treatment : In preclinical models, compounds similar to this compound have demonstrated efficacy in reducing psychotic symptoms. These findings suggest that targeting D4R may provide a novel approach to treating schizophrenia .
  • ADHD Management : The compound's interaction with dopaminergic pathways indicates potential benefits for ADHD treatment. Its selective antagonism at D4R could help balance neurotransmitter levels, improving attention and reducing hyperactivity.

Comparative Analysis with Similar Compounds

The structural similarities between this compound and other piperidine derivatives can influence their biological activities. The following table compares several related compounds:

Compound NameStructure FeaturesUnique Aspects
1-(Benzyloxy)-2-piperidonePiperidine ring with benzyloxy groupDifferent receptor selectivity
4-(Methoxy)piperidin-3-olMethoxy instead of benzyloxyPotentially different pharmacokinetics
4-(Chlorobenzoxy)piperidin-3-olChlorobenzoxy substitutionIncreased lipophilicity
4-(Phenoxy)piperidin-3-olPhenoxy substituentVariations in biological activity

This comparative analysis illustrates how variations in substituents can lead to distinct pharmacological profiles, which is crucial for drug development strategies targeting specific receptors.

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